2-Hydroxy-1-naphthaldehyde 2-Hydroxy-1-naphthaldehyde 2-hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2. Active core of sirtinol (CHEBI:73158). It is a member of naphthaldehydes and a member of naphthols.
Brand Name: Vulcanchem
CAS No.: 708-06-5
VCID: VC20830924
InChI: InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H
SMILES: C1=CC=C2C(=C1)C=CC(=C2C=O)O
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol

2-Hydroxy-1-naphthaldehyde

CAS No.: 708-06-5

Cat. No.: VC20830924

Molecular Formula: C11H8O2

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1-naphthaldehyde - 708-06-5

Specification

Description 2-hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2. Active core of sirtinol (CHEBI:73158). It is a member of naphthaldehydes and a member of naphthols.
CAS No. 708-06-5
Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
IUPAC Name 2-hydroxynaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H
Standard InChI Key NTCCNERMXRIPTR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2C=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=O)O
Melting Point 83.0 °C

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